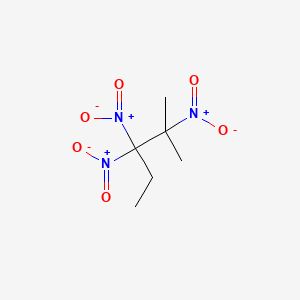
2-Methyl-2,3,3-trinitropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,3,3-trinitropentane is an organic compound with the molecular formula C₆H₁₁N₃O₆. It is a highly nitrated compound, which makes it of interest in various chemical and industrial applications. The compound is characterized by the presence of three nitro groups attached to a pentane backbone, with a methyl group at the second carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3,3-trinitropentane typically involves nitration reactions. One common method is the nitration of 2-methylpentane using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced nitration techniques helps in achieving higher yields and purity of the compound. Safety measures are crucial due to the highly exothermic nature of nitration reactions.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3,3-trinitropentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro ketones.
Reduction: Reduction of the nitro groups can yield amines or hydroxylamines.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Nitro alcohols, nitro ketones.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted nitro compounds.
Scientific Research Applications
2-Methyl-2,3,3-trinitropentane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying nitro group interactions.
Industry: Utilized in the production of explosives and propellants due to its high energy content.
Mechanism of Action
The mechanism of action of 2-Methyl-2,3,3-trinitropentane involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in oxidative stress, DNA damage, and other biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3,3-trinitrobutane: Similar structure but with a shorter carbon chain.
2,3,3-Trimethylpentane: Lacks nitro groups, used as a reference compound in fuel research.
2,4,6-Trinitrotoluene (TNT): Another highly nitrated compound used in explosives.
Uniqueness
2-Methyl-2,3,3-trinitropentane is unique due to its specific arrangement of nitro groups and the presence of a methyl group at the second carbon position. This structural configuration imparts distinct chemical and physical properties, making it valuable in specialized applications.
Properties
CAS No. |
62154-78-3 |
|---|---|
Molecular Formula |
C6H11N3O6 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
2-methyl-2,3,3-trinitropentane |
InChI |
InChI=1S/C6H11N3O6/c1-4-6(8(12)13,9(14)15)5(2,3)7(10)11/h4H2,1-3H3 |
InChI Key |
CEKHZXLTIDUORW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)(C)[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


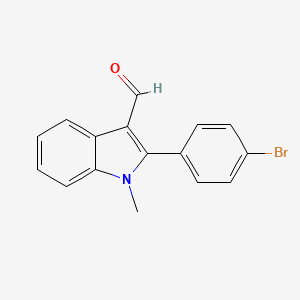
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonyl chloride](/img/structure/B14550553.png)

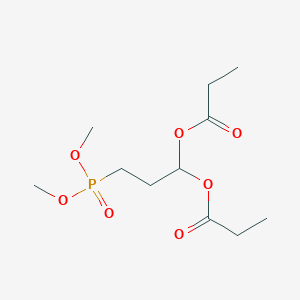
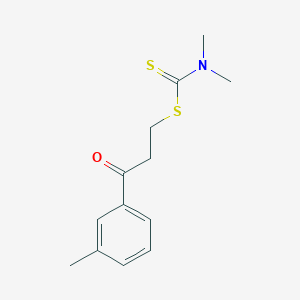
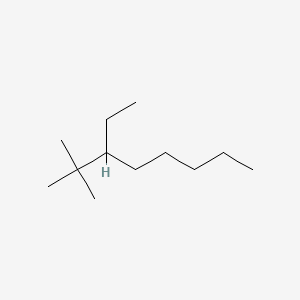
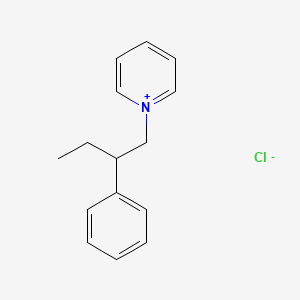
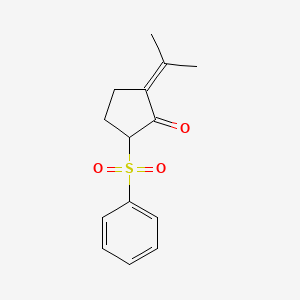
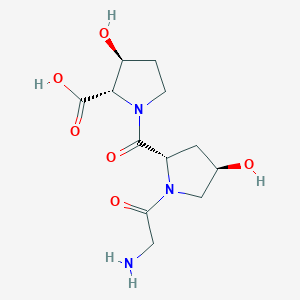
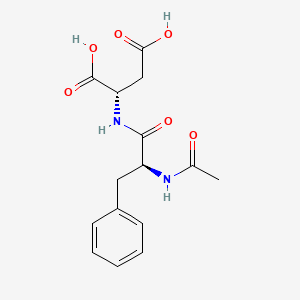
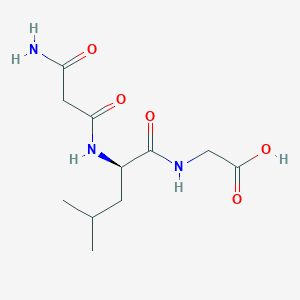
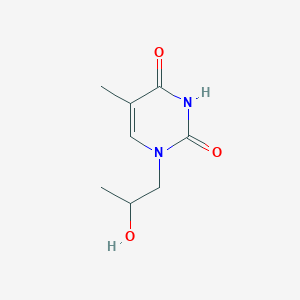
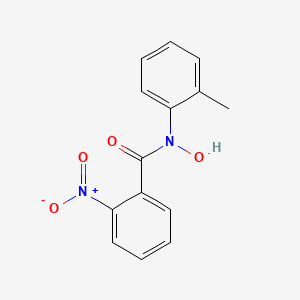
![2,9,10-Trimethoxy-12-oxo-6H-12lambda~5~-[1]benzopyrano[4,3-b]quinoline](/img/structure/B14550622.png)
